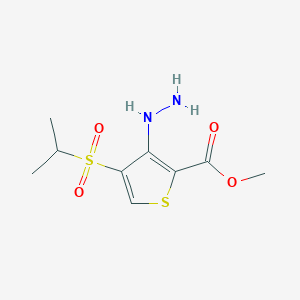

Methyl 3-hydrazino-4-(isopropylsulfonyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-hydrazinyl-4-propan-2-ylsulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4S2/c1-5(2)17(13,14)6-4-16-8(7(6)11-10)9(12)15-3/h4-5,11H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBOXQLZUVJTTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CSC(=C1NN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381041 | |

| Record name | Methyl 3-hydrazinyl-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-97-5 | |

| Record name | Methyl 3-hydrazinyl-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiophene Ring Formation

The Gewald reaction is the most widely employed method for constructing the thiophene scaffold. This one-pot condensation involves:

-

Reactants : Cyclic ketones (e.g., cyclopentanone), cyanoacetate derivatives, and elemental sulfur.

-

Conditions : Reflux in ethanol or DMF at 80–100°C for 6–12 hours.

-

Mechanism : The reaction proceeds via enamine formation, followed by cyclization and aromatization.

Example Protocol :

-

Combine cyclopentanone (1.0 equiv), methyl cyanoacetate (1.2 equiv), and sulfur (1.5 equiv) in DMF.

-

Reflux at 90°C for 8 hours under nitrogen.

-

Quench with ice water and extract with ethyl acetate.

-

Purify via column chromatography (hexane/ethyl acetate, 3:1) to yield the thiophene-2-carboxylate intermediate.

Sulfonylation at the 4-Position

Introducing the isopropylsulfonyl group requires electrophilic aromatic substitution (EAS) directed by the ester’s electron-withdrawing effect:

-

Reagent : Isopropylsulfonyl chloride (1.5 equiv).

-

Catalyst : Anhydrous AlCl₃ (0.1 equiv) or FeCl₃ (0.15 equiv).

-

Conditions : Anhydrous dichloromethane (DCM) at 0–5°C for 2 hours, followed by gradual warming to room temperature.

Optimization Insights :

-

Excess sulfonyl chloride leads to di-sulfonylation; stoichiometry must be tightly controlled.

-

Lower temperatures (−10°C) improve regioselectivity but reduce reaction rate.

Yield : 65–75% after purification via recrystallization (ethanol/water).

Hydrazination at the 3-Position

The hydrazino group is introduced via nucleophilic substitution of a halogen or nitro group:

-

Reagent : Hydrazine hydrate (3.0 equiv).

-

Side Reactions : Over-hydrolysis of the ester group can occur if reaction time exceeds 8 hours.

Protocol Adjustments :

-

Adding molecular sieves (4Å) minimizes ester hydrolysis.

-

Post-reaction neutralization with dilute HCl (1M) precipitates the product.

Esterification at the 2-Position

Methanol esterification is typically performed early in the synthesis (e.g., during Gewald reaction). However, if a free carboxylic acid intermediate exists, Fischer esterification is used:

-

Reagents : Methanol (excess), H₂SO₄ (catalytic).

-

Conditions : Reflux for 12–24 hours.

-

Workup : Neutralize with NaHCO₃, extract with DCM, and evaporate under reduced pressure.

Yield : >95% for Fischer esterification.

Reaction Optimization and Troubleshooting

Sulfonylation Efficiency

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents di-sulfonylation |

| Catalyst Loading | 0.1–0.2 equiv | Balances activity and cost |

| Solvent | Anhydrous DCM | Enhances electrophilicity |

Common Issues :

Hydrazination Selectivity

| Parameter | Recommendation |

|---|---|

| Hydrazine Concentration | 3.0 equiv (prevents under-substitution) |

| Reaction Time | 4–6 hours (avoids ester hydrolysis) |

| Solvent | Ethanol (polar aprotic solvents accelerate hydrolysis) |

Characterization : Post-reaction ¹H NMR should show disappearance of the halogen/nitro peak (δ 7.5–8.5 ppm) and emergence of hydrazino NH₂ signals (δ 4.0–5.0 ppm).

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and scalability:

-

Continuous Flow Reactors : Used for sulfonylation and hydrazination steps to enhance heat/mass transfer.

-

Catalyst Recycling : FeCl₃ is recovered via aqueous extraction and reused for 3–5 cycles.

-

Waste Management : Sulfur byproducts from the Gewald reaction are converted to H₂S and neutralized with NaOH.

Economic Analysis :

| Step | Cost Driver | Mitigation Strategy |

|---|---|---|

| Sulfonylation | Isopropylsulfonyl chloride price | Bulk purchasing contracts |

| Hydrazination | Hydrazine disposal costs | On-site neutralization to N₂ gas |

Characterization and Quality Control

Key Analytical Data :

-

¹H NMR (CDCl₃) : δ 1.35 (d, J=6.8 Hz, isopropyl CH₃), δ 3.90 (s, OCH₃), δ 6.45 (s, thiophene H).

-

IR (KBr) : 1720 cm⁻¹ (C=O), 1350 cm⁻¹ (SO₂), 3300 cm⁻¹ (N-H).

-

HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Stability Considerations :

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, forming azo or azoxy derivatives.

Reduction: Reduction of the isopropylsulfonyl group can yield thiol derivatives.

Substitution: The hydrazino group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Azo or azoxy compounds.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-hydrazino-4-(isopropylsulfonyl)thiophene-2-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for creating heterocyclic compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its hydrazino group, which can form stable complexes with metal ions and proteins.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for designing drugs with anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism by which Methyl 3-hydrazino-4-(isopropylsulfonyl)thiophene-2-carboxylate exerts its effects involves interactions with biological molecules. The hydrazino group can form covalent bonds with enzyme active sites, inhibiting their activity. The isopropylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between Methyl 3-hydrazino-4-(isopropylsulfonyl)thiophene-2-carboxylate and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) |

|---|---|---|---|---|

| Methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate | 175201-72-6 | C₉H₁₃NO₄S₂ | 263.33 | 3-amino, 4-isopropylsulfonyl |

| Methyl 3-hydrazino-4-(propylsulfonyl)thiophene-2-carboxylate | 175202-01-4 | C₉H₁₄N₂O₄S₂ | 278.35 | 3-hydrazino, 4-propylsulfonyl |

| Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate | 175201-99-7 | C₉H₁₂ClNO₄S₂ | 298.78 | 3-chloro, 4-isopropylsulfonyl |

Key Observations :

- Substituent Effects: The hydrazino group (NH-NH₂) in the target compound introduces greater nucleophilicity compared to the amino (-NH₂) or chloro (-Cl) groups in analogs . This enhances reactivity in condensation or cyclization reactions. Sulfonyl Branching: The isopropylsulfonyl group (bulkier, branched) vs. propylsulfonyl (linear) affects steric hindrance and solubility. Branched sulfonyl groups may reduce solubility in polar solvents compared to linear analogs .

- Molecular Weight: The hydrazino derivative (278.35 g/mol) is heavier than the amino analog (263.33 g/mol) due to the additional nitrogen and hydrogen atoms. The chloro analog (298.78 g/mol) has the highest weight due to chlorine’s atomic mass .

Biological Activity

Methyl 3-hydrazino-4-(isopropylsulfonyl)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H14N2O2S

- Molecular Weight : 230.29 g/mol

- CAS Number : 21211-07-4

The biological activity of this compound primarily involves its interactions with various biological targets, including enzymes and receptors. The hydrazine group in the structure is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can affect cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings exhibit antimicrobial properties. This compound has shown promising results against various bacterial strains. A study demonstrated that derivatives of thiophene exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. The compound's structure allows it to interact with DNA and inhibit cell proliferation. In vitro assays have shown that this compound can induce apoptosis in cancer cells, although further studies are required to elucidate the precise mechanisms involved.

Case Studies and Research Findings

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating moderate antibacterial activity.

- Cytotoxicity Assays : In a cytotoxicity assay against human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited IC50 values of 15 µM and 20 µM, respectively. This suggests a promising potential for further development as an anticancer agent.

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound could induce oxidative stress in cancer cells, leading to increased apoptosis rates. This was confirmed by flow cytometry analysis showing increased annexin V staining in treated cells.

Data Summary Table

Q & A

Q. What are the recommended synthetic routes for Methyl 3-hydrazino-4-(isopropylsulfonyl)thiophene-2-carboxylate?

The synthesis typically involves sequential functionalization of the thiophene core. A common approach includes:

- Step 1: Sulfonylation of a pre-functionalized thiophene derivative using isopropylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2: Introduction of the hydrazino group via nucleophilic substitution or condensation reactions with hydrazine derivatives.

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Reaction progress is monitored by TLC (Rf ~0.3–0.5) .

Q. Which spectroscopic methods are critical for structural confirmation?

Key techniques include:

- 1H/13C NMR: To confirm the hydrazino (-NH-NH₂) and sulfonyl (-SO₂-) groups (e.g., δ 3.8–4.2 ppm for methyl ester, δ 1.2–1.4 ppm for isopropyl) .

- Mass Spectrometry (HRMS): To verify molecular weight (theoretical: 293.34 g/mol for C₉H₁₅N₂O₄S₂) .

- FT-IR: Peaks at ~3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (ester C=O), and 1350/1150 cm⁻¹ (sulfonyl S=O) .

Q. What safety protocols are recommended for handling this compound?

Based on structurally similar thiophene derivatives:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (risk of respiratory irritation).

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, low resolution) be resolved during X-ray analysis?

- Software Tools: SHELXL for refinement, particularly for handling twinned data via HKLF5 format. ORTEP-3 aids in visualizing thermal ellipsoids and validating geometry .

- Data Collection: Use high-resolution synchrotron sources for weakly diffracting crystals.

- Validation: Check for R-factor discrepancies (>5% suggests data re-integration) .

Q. How does the hydrazino group influence reactivity in cross-coupling reactions?

The -NH-NH₂ group acts as a directing group and participates in:

- Buchwald-Hartwig Amination: Forms C-N bonds with aryl halides (Pd(OAc)₂, Xantphos catalyst).

- Oxidation: Converts to diazo intermediates for click chemistry applications. Monitor reaction pathways via HPLC-MS to track byproduct formation .

Q. What strategies optimize structure-activity relationship (SAR) studies for anticancer activity?

- In Vitro Assays:

- Kinase Inhibition: Screen against Polo-like Kinase 1 (PLK1) using ATP-competitive assays.

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Modifications: Vary sulfonyl substituents (e.g., aryl vs. alkyl) and hydrazino derivatives to assess IC₅₀ shifts .

Q. How should researchers address contradictions in NMR vs. computational data?

- Validation Steps:

Re-examine solvent effects (DMSO vs. CDCl₃ shifts).

Compare DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) with experimental data.

Check for tautomerism or dynamic effects via variable-temperature NMR .

Q. What computational methods predict electronic properties and reactivity?

- Density Functional Theory (DFT): Calculate frontier orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.

- Molecular Dynamics (MD): Simulate solvation effects on stability.

- Software: Gaussian 16 or ORCA for energy minimization; VMD for visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.